![molecular formula C21H20ClN3O2 B3013243 N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251687-86-1](/img/structure/B3013243.png)
N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide, is a complex organic molecule that appears to be related to the family of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. Although the specific compound is not directly discussed in the provided papers, we can infer some general characteristics based on related structures.
Synthesis Analysis
The synthesis of similar acetamide compounds typically involves acylation reactions where an acyl chloride reacts with an amine. For instance, the synthesis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves the formation of an amide bond between an acyl chloride and an amine . It is likely that the synthesis of the compound would follow a similar pathway, possibly involving a chloro-substituted naphthyridine derivative and an appropriate acyl chloride.
Molecular Structure Analysis
The molecular structure of acetamides can be quite diverse, but they often involve planar or nearly planar arrangements around the amide bond due to the partial double bond character resulting from resonance. For example, in the structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a slight angle with respect to the thiazole ring, indicating that while there may be some steric hindrance, the overall molecule is relatively planar . The compound likely has a similar planarity around the amide bond but may have additional steric interactions due to its more complex structure.
Chemical Reactions Analysis
Acetamides can undergo various chemical reactions, primarily at the amide bond. They can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Additionally, the chloro-substituted naphthyl moiety in the compound may participate in nucleophilic aromatic substitution reactions, similar to the reactions observed with N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide, which reacts with aromatic amines to form heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides like the one are influenced by their molecular structure. The presence of chloro substituents and the naphthyridinyl group likely increases the compound's molecular weight and contributes to its lipophilicity. The intermolecular interactions, such as hydrogen bonding, can affect the compound's melting point, solubility, and crystal formation. For example, in the crystal structure of a related acetamide, molecules are linked via intermolecular interactions, forming chains in the crystal lattice . The compound may exhibit similar properties, which would be important for its characterization and potential applications.
科学的研究の応用
Antibacterial Activity
N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide and its derivatives have been explored for their antibacterial properties. Studies have shown that some of these compounds exhibit significant antibacterial activity, making them potential candidates for developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Photovoltaic Efficiency and Light Harvesting
Research into the electronic properties and photochemical modeling of certain N-(2-chlorophenyl)acetamide derivatives has suggested their potential application in photovoltaic cells. These compounds have demonstrated good light harvesting efficiency (LHE) and could be used as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary, Yalcin, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Interaction with DNA
Certain derivatives have been investigated for their interaction with DNA. For example, thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids have been studied for their binding properties with DNA, showing significant shifts in absorption spectrum upon binding. This suggests potential applications in the field of biochemistry and molecular biology (Naik, Naik, Raghavendra, & Naik, 2006).
Cytotoxic Activity
Several carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activity. These compounds have shown potent cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-6-7-17-14(10-13)21(27)15-11-25(9-8-18(15)23-17)12-20(26)24-19-5-3-2-4-16(19)22/h2-7,10H,8-9,11-12H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISCAKUGIPUHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)
![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3013166.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)
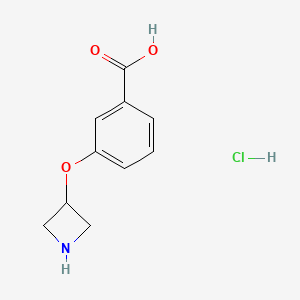

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3013173.png)
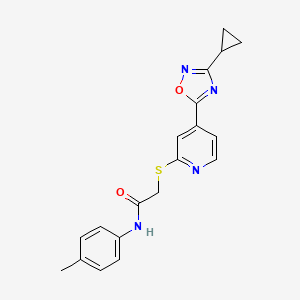
![2-Cyclopentylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3013177.png)
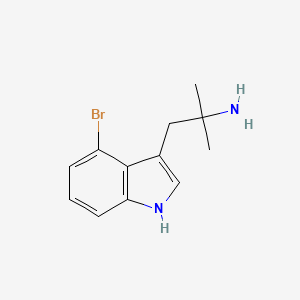
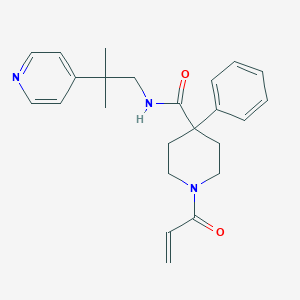
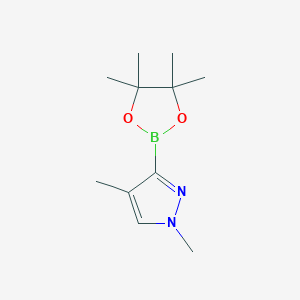
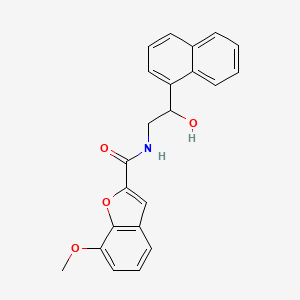
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3013183.png)